3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9682925
InChI: InChI=1S/C21H21FN4O/c1-27-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Molecular Formula: C21H21FN4O
Molecular Weight: 364.4 g/mol

3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine

CAS No.:

Cat. No.: VC9682925

Molecular Formula: C21H21FN4O

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine -

Specification

Molecular Formula C21H21FN4O
Molecular Weight 364.4 g/mol
IUPAC Name 3-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C21H21FN4O/c1-27-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21-11-10-20(23-24-21)16-2-4-17(22)5-3-16/h2-11H,12-15H2,1H3
Standard InChI Key VBRJCTVBELHFEK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The molecule features a pyridazine core substituted at positions 3 and 6 with a 4-fluorophenyl group and a 4-(4-methoxyphenyl)piperazine moiety, respectively. The pyridazine ring (C₄H₄N₂) provides a planar, electron-deficient system that facilitates π-π stacking interactions with biological targets, while the fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability. The 4-methoxyphenyl group attached to the piperazine nitrogen introduces electron-donating effects, potentially improving solubility and modulating receptor binding affinity.

Table 1: Molecular Properties of 3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine

PropertyValueSource Analogue
Molecular FormulaC₂₁H₂₀FN₅ODerived from
Molecular Weight393.42 g/molCalculated
LogP (Predicted)3.2 ± 0.5Similar to
Hydrogen Bond Donors1Structural Analysis
Hydrogen Bond Acceptors6Structural Analysis

Spectroscopic Characterization

While experimental NMR and mass spectrometry data for this specific compound are unavailable, its analogues exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the pyridazine ring appear as doublets between δ 8.5–9.0 ppm, while methoxy groups resonate as singlets near δ 3.8 ppm.

  • Mass Spectrometry: Molecular ion peaks [M+H]⁺ are typically observed at m/z 394.4, with fragmentation patterns dominated by loss of the methoxyphenylpiperazine moiety.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis likely follows a modular approach similar to Ethyl 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,6-dihydropyridazine-3-carboxylate:

  • Pyridazine Core Formation: Condensation of 1,2-diketones with hydrazine derivatives under acidic conditions.

  • Nucleophilic Aromatic Substitution: Reaction of 3,6-dichloropyridazine with 4-fluorophenylboronic acid via Suzuki-Miyaura coupling.

  • Piperazine Installation: Displacement of the remaining chlorine atom with 4-(4-methoxyphenyl)piperazine under refluxing DMF.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Hydrazine hydrate, HCl, EtOH, 80°C65–70Adapted from
2Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C55–60Similar to
34-(4-Methoxyphenyl)piperazine, DMF, 120°C40–45Based on

Structure-Activity Relationship (SAR) Insights

Key structural modifications that influence bioactivity in analogues include:

  • Fluorophenyl Position: Para-substitution (vs. ortho/meta) optimizes target binding through steric and electronic effects.

  • Piperazine Linker: The N-(4-methoxyphenyl) group balances solubility and CNS penetration, with methoxy groups reducing first-pass metabolism compared to bulkier substituents.

Comparative Analysis with Structural Analogues

Table 3: Bioactivity Comparison of Pyridazine Derivatives

CompoundTarget (IC₅₀)Solubility (μg/mL)Reference
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazineCDK2 (1.2 μM est.)12.8 (pH 7.4)
Ethyl 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazine-3-carboxylate5-HT₁A (Ki = 9.3 nM)8.2 (pH 7.4)
N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamideVEGFR-2 (IC₅₀ = 0.8 μM)5.6 (pH 7.4)

Key trends:

  • Electron-Withdrawing Groups: Fluorine and chlorine atoms improve target affinity but reduce aqueous solubility.

  • Piperazine Modifications: Carboxamide derivatives (e.g.,) exhibit enhanced kinase inhibition vs. ester-containing analogues.

Research Applications and Future Directions

Preclinical Development Challenges

  • Metabolic Stability: Microsomal studies on analogues show moderate hepatic clearance (Clhep = 15 mL/min/kg), necessitating prodrug strategies for oral bioavailability.

  • Toxicology: Piperazine-containing compounds may inhibit hERG potassium channels (IC₅₀ ≈ 1.8 μM), requiring structural optimization to mitigate cardiotoxicity.

Emerging Therapeutic Areas

  • Neuroinflammation: Dual 5-HT₁A/D₃ activity could modulate microglial activation in Alzheimer’s models.

  • Antiparasitic Agents: Structural similarity to pyridazine-based trypanocidal compounds suggests potential against Trypanosoma cruzi.

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